N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine
Description
Properties
IUPAC Name |
2-methylsulfonyl-10-prop-2-enylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXNEAXMKJWVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine is a compound derived from phenothiazine, known for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, antitumor, and neuroprotective properties, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 317.43 g/mol. The compound features a propenyl group which enhances its reactivity, alongside a methylsulfonyl group that contributes to its unique chemical properties. Its structure is pivotal in determining its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
2. Antitumor Activity
Several studies have highlighted the antitumor properties of phenothiazine derivatives. For instance, a study demonstrated that phenothiazines can exhibit cytotoxic effects on HEp-2 tumor cells, with specific derivatives showing varying degrees of potency based on structural modifications. The presence of the propenyl group in this compound may enhance its antitumor efficacy compared to other derivatives:
| Compound | TCID50 (µg/mL) | Activity Level |
|---|---|---|
| Trifluoromethyl derivative | 4.7 | High |
| Chlorine derivative | 62.5 | Moderate |
| This compound | TBD | TBD |
3. Neuroprotective Effects
Phenothiazines are also noted for their neuroprotective effects. This compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial potential of various phenothiazine derivatives, including this compound, revealing promising results against resistant strains of bacteria.
- Antitumor Activity Analysis : Research conducted on the cytotoxic effects of phenothiazines showed that modifications at the nitrogen atom significantly influenced their antitumor activity. The study found that compounds with longer aliphatic side chains exhibited enhanced activity, suggesting that this compound could be further investigated for its potential as an anticancer agent.
- Neuroprotective Mechanisms : A review of neuroprotective agents highlighted the role of phenothiazines in protecting neuronal cells from apoptosis induced by oxidative stress, indicating that this compound could play a role in therapeutic strategies for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Key Observations:
- Substituent Effects: The propenyl group in the target compound introduces steric bulk and unsaturation, differing from the propargyl group in 10-(Prop-2-ynyl)-10H-phenothiazine, which has a rigid triple bond .
- Electronic Properties: The methylsulfonyl group in the target compound reduces electron density at the phenothiazine core, contrasting with electron-donating groups like dimethylamino in Promethazine Hydrochloride .
Functional and Pharmacological Differences
- Its methylsulfonyl group may reduce interaction with biological targets like dopamine receptors compared to antipsychotic phenothiazines .
- Promethazine Hydrochloride: A clinically used antihistamine with a dimethylaminopropyl chain that enhances binding to histamine H1 receptors .
Stability and Reactivity
- The methylsulfonyl group in the target compound enhances oxidative stability compared to thioether-containing phenothiazines (e.g., 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide) .
- The propenyl substituent may undergo polymerization or addition reactions, unlike the inert ethynyl group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine .
Preparation Methods
Step 1: Hydrogenation Reduction of 2-Nitro-4-methylsulfonyl Thiophenol
The initial step involves the hydrogenation of 2-nitro-4-methylsulfonyl thiophenol to yield 2-amino-4-methylsulfonyl thiophenol . This reduction is catalyzed by Raney nickel under hydrogen gas, achieving near-quantitative conversion. Key parameters include:
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Reaction medium : Ethanol or methanol.
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Temperature : Ambient to 50°C.
The nitro group is selectively reduced to an amine, preserving the methylsulfonyl moiety. This selectivity is critical for subsequent coupling reactions.
Step 2: C-N/C-S Coupling Reaction
The second step employs a C-N/C-S coupling between 2-amino-4-methylsulfonyl thiophenol and o-dichlorobenzene or o-difluorobenzene to construct the phenothiazine ring. The reaction is catalyzed by an iron salt (e.g., FeCl₃·6H₂O) with N,N,N',N'-tetramethyl-1,8-naphthalenediamine as a ligand.
Reaction Conditions:
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Catalyst system : FeCl₃·6H₂O (15–25 wt%) + ligand (2 mmol per 10 mmol substrate).
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Base : Potassium carbonate (3 equiv).
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Solvent : DMF or toluene.
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Temperature : 80–110°C.
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Duration : 6–24 hours.
The coupling proceeds via a tandem nucleophilic aromatic substitution, where the amine and thiol groups displace halides on the benzene ring. The iron-ligand system enhances electron transfer, facilitating bond formation under milder conditions than traditional Ullmann-type couplings.
Optimization of Coupling Efficiency
The patent data highlight the impact of reaction variables on yield and purity (Table 1).
Table 1: Yield Optimization in C-N/C-S Coupling
| Example | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 3 | o-Difluorobenzene | DMF | 110 | 6 | 87 | 98.6 |
| 4 | o-Dichlorobenzene | DMF | 110 | 6 | 83 | 98.8 |
| 5 | o-Difluorobenzene | DMF | 80 | 16 | 83 | 98.5 |
| 7 | o-Difluorobenzene | Toluene | 110 | 24 | 80 | 98.6 |
Key findings:
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Solvent effects : DMF outperforms toluene, likely due to better solubility of intermediates.
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Temperature : Higher temperatures (110°C) reduce reaction time but risk decomposition; lower temperatures (80°C) require longer durations.
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Substrate reactivity : o-Difluorobenzene reacts faster than o-dichlorobenzene, attributed to fluorine’s stronger electron-withdrawing effect.
Ligand and Catalyst Roles
The iron-ligand system is pivotal for catalytic activity. N,N,N',N'-Tetramethyl-1,8-naphthalenediamine chelates the iron center, stabilizing reactive intermediates and lowering the activation energy. Comparative studies in the patent demonstrate that omitting the ligand reduces yields by 40–50%.
Alternative Catalysts
While the patent specifies iron salts, other transition metals (e.g., Cu, Pd) are common in C–S bond formations. However, iron’s low cost and reduced toxicity make it industrially favorable. For example, copper-catalyzed methods often require higher temperatures (>150°C) and exhibit lower functional group tolerance.
By-Product Formation and Mitigation
This compound is identified as a by-product in metopimazine synthesis. During metopimazine production, propenyl group incorporation can occur via alkylation side reactions. Strategies to minimize this include:
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Controlled alkylation : Using stoichiometric amounts of propenylating agents.
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Purification : Column chromatography or recrystallization to isolate the target compound.
Comparative Analysis of Synthetic Routes
While the patent method is the most documented route, alternative approaches from phenothiazine chemistry provide context:
Traditional Phenothiazine Synthesis :
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Ullmann coupling : Requires Cu catalysts at high temperatures (150–200°C), leading to lower yields (50–60%).
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Photochemical cyclization : Limited scalability and specialized equipment needs.
Advantages of the Patent Method :
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Yield : 80–87% vs. <60% in traditional methods.
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Sustainability : Fe-based catalysis aligns with green chemistry principles.
Industrial-Scale Considerations
For bulk production, the patent method offers scalability with modifications:
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Continuous hydrogenation : Flow reactors for Step 1 to enhance throughput.
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Solvent recycling : DMF recovery via distillation reduces waste.
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Catalyst reuse : Immobilized iron-ligand systems to minimize costs.
Analytical Characterization
Post-synthesis analysis includes:
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NMR : Confirmation of propenyl and methylsulfonyl substituents.
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Mass spectrometry : Molecular ion peak at m/z 317.4 (C₁₆H₁₅NO₂S₂).
Applications and Derivatives
Though primarily a synthetic intermediate, this compound’s structure suggests potential bioactivity. Phenothiazines are known for antipsychotic and antitumor properties, but specific studies on this derivative remain limited. Future research could explore:
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Antimicrobial screening : Given the methylsulfonyl group’s electron-withdrawing effects.
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Structural analogs : Modifying the propenyl chain for enhanced pharmacokinetics.
Q & A
Q. What are the key challenges in resolving contradictory spectral data for this compound derivatives?
- Methodology : Address discrepancies in NMR or mass spectra by: (i) Verifying solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts. (ii) Using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from co-eluting impurities. (iii) Cross-validating with X-ray crystallography to resolve ambiguous NOE correlations .
Q. How can metabolic pathways of this compound be tracked in in vivo studies?
- Methodology : Synthesize deuterated analogs (e.g., this compound-d) as internal standards. Administer the compound to model organisms (e.g., rats) and collect plasma/bile samples. Use LC-MS/MS (MRM mode) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Map fragmentation patterns to identify metabolic hotspots .
Q. What role does the methylsulfonyl group play in modulating the compound’s pharmacokinetic properties?
- Methodology : Compare logP values (shake-flask method) and permeability (Caco-2 cell assays) of methylsulfonyl vs. methylthio analogs. Perform in vitro cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to assess metabolic stability. Use molecular docking (AutoDock Vina) to evaluate sulfone interactions with plasma proteins (e.g., albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
